molecular formula C9H12N2O3 B14167394 N-hydroxy-2,6-dimethoxybenzimidamide CAS No. 500024-83-9

N-hydroxy-2,6-dimethoxybenzimidamide

Katalognummer: B14167394
CAS-Nummer: 500024-83-9
Molekulargewicht: 196.20 g/mol
InChI-Schlüssel: WTEALACSROTXMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-hydroxy-2,6-dimethoxybenzenecarboximidamide is an organic compound with the molecular formula C9H12N2O3 It is a derivative of benzenecarboximidamide, featuring hydroxy and methoxy substituents on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2,6-dimethoxybenzenecarboximidamide typically involves the reaction of 2,6-dimethoxybenzonitrile with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under acidic or basic conditions to facilitate the formation of the carboximidamide group.

Industrial Production Methods

Industrial production methods for N’-hydroxy-2,6-dimethoxybenzenecarboximidamide are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to increase yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N’-hydroxy-2,6-dimethoxybenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the carboximidamide group to primary amines.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N’-hydroxy-2,6-dimethoxybenzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N’-hydroxy-2,6-dimethoxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N’-hydroxy-2,4-dimethoxybenzenecarboximidamide: Similar structure but with different positions of the methoxy groups.

    N’-hydroxybenzenecarboximidamide: Lacks methoxy substituents.

    2,6-dimethoxybenzenecarboximidamide: Lacks the hydroxy group.

Uniqueness

N’-hydroxy-2,6-dimethoxybenzenecarboximidamide is unique due to the specific arrangement of hydroxy and methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Eigenschaften

CAS-Nummer

500024-83-9

Molekularformel

C9H12N2O3

Molekulargewicht

196.20 g/mol

IUPAC-Name

N'-hydroxy-2,6-dimethoxybenzenecarboximidamide

InChI

InChI=1S/C9H12N2O3/c1-13-6-4-3-5-7(14-2)8(6)9(10)11-12/h3-5,12H,1-2H3,(H2,10,11)

InChI-Schlüssel

WTEALACSROTXMU-UHFFFAOYSA-N

Isomerische SMILES

COC1=C(C(=CC=C1)OC)/C(=N/O)/N

Kanonische SMILES

COC1=C(C(=CC=C1)OC)C(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.